(5-Methylpyrazin-2-yl)methyl 3-(trifluoromethylsulfanyl)benzoate
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Overview
Description
(5-Methylpyrazin-2-yl)methyl 3-(trifluoromethylsulfanyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a member of the pyrazine family of compounds and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (5-Methylpyrazin-2-yl)methyl 3-(trifluoromethylsulfanyl)benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate neurotransmitter activity in the brain. It has also been shown to possess anti-microbial properties.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Methylpyrazin-2-yl)methyl 3-(trifluoromethylsulfanyl)benzoate in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on (5-Methylpyrazin-2-yl)methyl 3-(trifluoromethylsulfanyl)benzoate. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential in treating inflammatory and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Synthesis Methods
The synthesis of (5-Methylpyrazin-2-yl)methyl 3-(trifluoromethylsulfanyl)benzoate involves the reaction of 5-Methylpyrazine-2-carboxylic acid with 3-(trifluoromethylsulfanyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.
Scientific Research Applications
(5-Methylpyrazin-2-yl)methyl 3-(trifluoromethylsulfanyl)benzoate has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(5-methylpyrazin-2-yl)methyl 3-(trifluoromethylsulfanyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c1-9-6-19-11(7-18-9)8-21-13(20)10-3-2-4-12(5-10)22-14(15,16)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNZYUCITNLAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)COC(=O)C2=CC(=CC=C2)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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